
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized and studied. For instance, imidazole-containing compounds, which share some structural similarities with the compound , have been synthesized and found to exhibit a broad range of chemical and biological properties .Scientific Research Applications
Antibacterial Activity and Enzyme Inhibition
This compound has been investigated for its antibacterial properties. Researchers synthesized a series of related molecules (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides) and evaluated their antibacterial activity. Notably, some of these compounds demonstrated significant action against both dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These findings suggest potential applications in combating bacterial infections.
Antitubercular Properties
In addition to antibacterial effects, certain derivatives of this compound exhibited strong antitubercular properties. This discovery highlights its potential as a therapeutic agent against tuberculosis .
Apoptosis Induction in Cancer Cells
Another related compound, 10ec , was studied for its impact on cancer cells. Detailed biological studies revealed that 10ec induced apoptosis in BT-474 breast cancer cells. Furthermore, the clonogenic assay demonstrated concentration-dependent inhibition of colony formation in these cells . This suggests a potential role in cancer therapy.
Cytotoxic Activity
The compound’s 1,2,4-triazole hybrids were evaluated for cytotoxic activity against tumor cell lines. These hybrids exhibited varying levels of cytotoxicity, with IC50 values ranging from 15.6 to 41.8 µM for MCF-7 and HCT-116 cells . This finding underscores its relevance in cancer research.
Enhancement of Cell-Specific Productivity
A related compound containing a 2,5-dimethylpyrrole moiety was found to enhance cell-specific productivity. Specifically, it improved the productivity of a certain cell line, indicating potential applications in bioprocess optimization .
Electrochemical Synthesis and Enzyme Immobilization
Lastly, the conducting polymer of 2-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl) acetic acid was electrochemically synthesized onto a graphite electrode. Researchers then immobilized glucose oxidase (GOx) onto this polymer through covalent binding. This work demonstrates the compound’s utility in biosensor development and enzyme immobilization .
properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c19-14-5-1-2-6-16(14)21-9-11-22(12-10-21)17(24)15-13-25-18(20-15)23-7-3-4-8-23/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVJQAFKHXRDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2547237.png)
![(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2547238.png)
![Bis(3,5-ditert-butyl-4-methoxyphenyl)-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopenten-1-yl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2547240.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2547241.png)
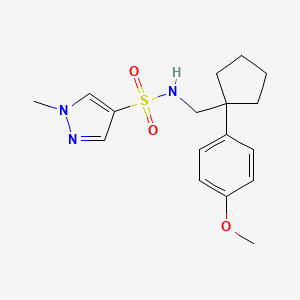
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)
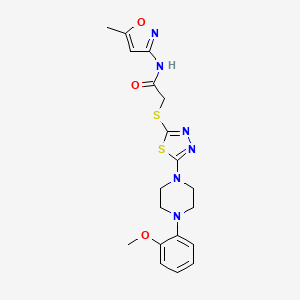
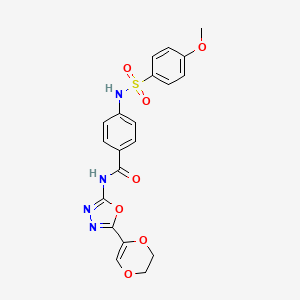
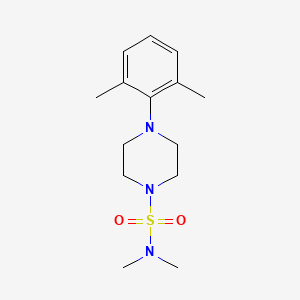
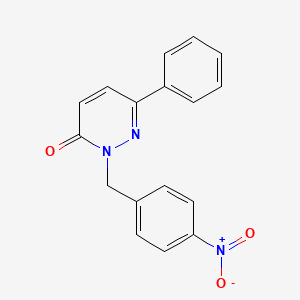

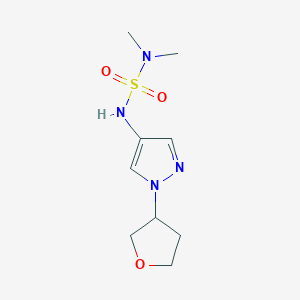
![3-Chloro-2-(chloromethyl)benzo[b]thiophene](/img/structure/B2547258.png)
